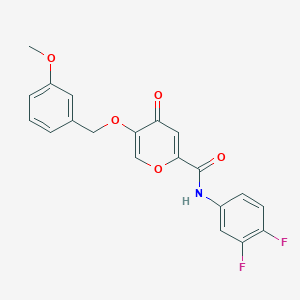

N-(3,4-difluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO5/c1-26-14-4-2-3-12(7-14)10-27-19-11-28-18(9-17(19)24)20(25)23-13-5-6-15(21)16(22)8-13/h2-9,11H,10H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPOLFDNFKYCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the carboxamide group. The difluorophenyl and methoxybenzyl groups are then introduced through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

Substitution: The difluorophenyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes and its suitability as a biochemical tool.

Industrial Applications: The compound’s chemical properties may be leveraged in various industrial processes, such as catalysis or the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Analysis of Substituent Effects

Benzyloxy Groups :

- The target compound and the analog from share a 3-methoxybenzyloxy group, which provides electron-donating methoxy (-OCH₃) effects. This contrasts with the 4-fluorobenzyloxy group in , where the electron-withdrawing fluorine atom may reduce electron density on the aromatic ring.

- The 3-methoxy position in the target compound could influence steric interactions compared to para-substituted analogs.

The 4-methoxybenzyl substituent in lacks fluorination but includes a methoxy group, enhancing hydrogen-bonding capacity relative to the target compound.

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (452.4 vs. 343.3 in ) may impact bioavailability, as molecules >500 Da often face reduced permeability. However, fluorination could counterbalance this by improving passive diffusion.

Implications of Structural Variations

- Metabolic Stability : Fluorine atoms in the target compound may slow oxidative metabolism compared to the furan-containing analog , which is susceptible to cytochrome P450-mediated degradation.

- Target Binding : The 3,4-difluorophenyl group’s strong electron-withdrawing effects could enhance interactions with hydrophobic pockets in enzymes (e.g., kinases) or receptors.

Biological Activity

N-(3,4-difluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound notable for its diverse applications in medicinal chemistry and materials science. Its unique structure, characterized by a pyran ring fused with a carboxamide group and substituted with difluorophenyl and methoxybenzyl groups, contributes to its potential biological activity and therapeutic applications.

Structure

- IUPAC Name : N-(3,4-difluorophenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide

- Molecular Formula : C20H15F2NO5

- CAS Number : 1021209-89-1

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyran ring, followed by the introduction of the carboxamide group. The difluorophenyl and methoxybenzyl groups are introduced through substitution reactions, optimized for yield and purity under controlled conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biological pathways. The binding affinity and specificity to these targets can lead to modulation of their activity, influencing cellular processes.

Pharmacological Potential

Research indicates that this compound may exhibit a range of pharmacological effects:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its role as a candidate for cancer therapeutics.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways, which may have implications in treating inflammatory diseases.

Case Studies

- Cytotoxicity Assay : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.

- Ames Test : The compound was assessed for mutagenicity using the Ames test, yielding a strong positive result (Class A), indicating potential concerns regarding its safety profile in long-term use .

Biological Activity Data Table

| Study Type | Findings | Reference |

|---|---|---|

| Cytotoxicity Assay | IC50 = 15 µM against MCF-7 cells | |

| Ames Test | Strong positive mutagenicity | |

| Inflammatory Pathways | Modulation of TNF-alpha production |

Future Directions

Further research is warranted to elucidate the detailed mechanisms of action, optimize therapeutic efficacy, and assess the safety profile through comprehensive preclinical and clinical trials. Investigations into structure-activity relationships (SAR) could also enhance understanding of how modifications to the chemical structure impact biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.